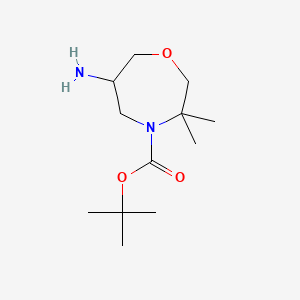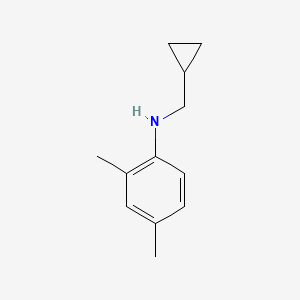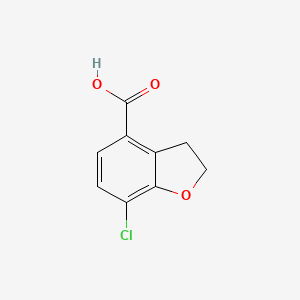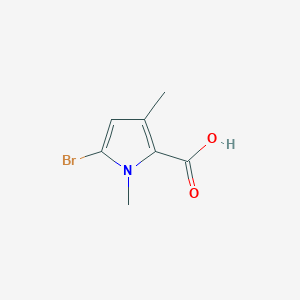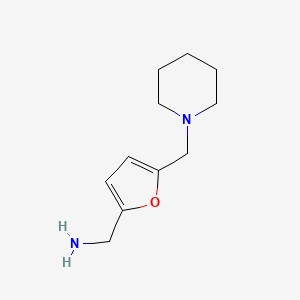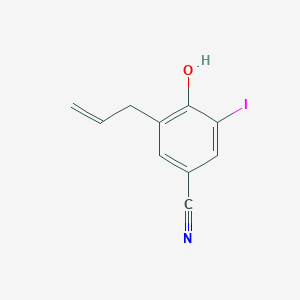
3-Allyl-4-hydroxy-5-iodobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Allyl-4-hydroxy-5-iodobenzonitrile is an organic compound with the molecular formula C10H8INO and a molecular weight of 285.08 g/mol . This compound is characterized by the presence of an allyl group, a hydroxyl group, an iodine atom, and a nitrile group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-4-hydroxy-5-iodobenzonitrile typically involves the iodination of 3-allyl-4-hydroxybenzonitrile. One common method involves the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the benzene ring . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the reaction temperature is maintained at room temperature to avoid any side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
3-Allyl-4-hydroxy-5-iodobenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) are used under mild conditions.
Major Products Formed
Oxidation: Formation of 3-allyl-4-hydroxy-5-iodobenzaldehyde or 3-allyl-4-hydroxy-5-iodobenzophenone.
Reduction: Formation of 3-allyl-4-hydroxy-5-iodobenzylamine.
Substitution: Formation of 3-allyl-4-hydroxy-5-azidobenzonitrile or 3-allyl-4-hydroxy-5-cyanobenzonitrile.
Applications De Recherche Scientifique
3-Allyl-4-hydroxy-5-iodobenzonitrile has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Allyl-4-hydroxy-5-iodobenzonitrile involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other functional groups. This reactivity is crucial for its biological activities, as it can modify biomolecules and affect cellular pathways . The exact molecular targets and pathways involved depend on the specific application and the functional groups introduced during the reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-4-iodobenzonitrile: Similar structure but lacks the allyl group.
4-Hydroxy-3,5-diiodobenzonitrile: Contains two iodine atoms instead of one.
Uniqueness
The combination of the hydroxyl, iodine, and nitrile groups makes it a versatile compound for various chemical transformations and research applications .
Propriétés
Numéro CAS |
807372-46-9 |
|---|---|
Formule moléculaire |
C10H8INO |
Poids moléculaire |
285.08 g/mol |
Nom IUPAC |
4-hydroxy-3-iodo-5-prop-2-enylbenzonitrile |
InChI |
InChI=1S/C10H8INO/c1-2-3-8-4-7(6-12)5-9(11)10(8)13/h2,4-5,13H,1,3H2 |
Clé InChI |
URELTEBDTCOJCA-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=C(C(=CC(=C1)C#N)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


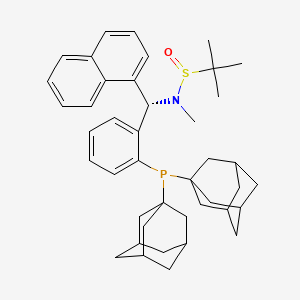

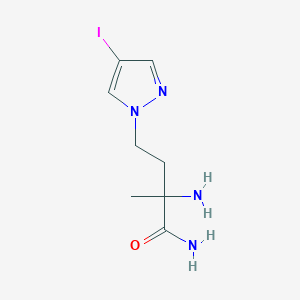
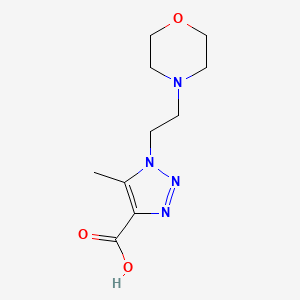
![2-[5,6-dimethoxy-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13644548.png)

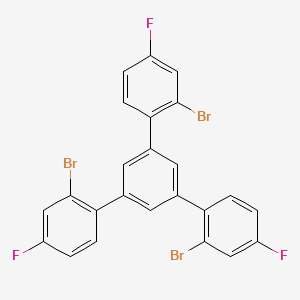
![2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13644577.png)
